Comparative Physicochemical Profile: Enhanced Solubility vs. Unsubstituted Phthalimide
2-(2-Aminoethyl)isoindoline-1,3-dione demonstrates a significant, quantifiable difference in aqueous solubility compared to its unsubstituted parent compound, phthalimide. While phthalimide is practically insoluble in water [1], the target compound is described as slightly soluble , a property that can be critical for certain synthetic and biological applications. Furthermore, its predicted LogP value of 0.98 indicates a balanced hydrophilic-lipophilic character, which is more favorable for many pharmaceutical applications than the higher LogP of unsubstituted phthalimide (LogP ≈ 1.15).
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Slightly soluble in water |
| Comparator Or Baseline | Phthalimide: Practically insoluble in water |
| Quantified Difference | Qualitative improvement from insoluble to slightly soluble |
| Conditions | Standard laboratory conditions, qualitative description |
Why This Matters
Improved aqueous solubility facilitates handling in aqueous reaction media and can be a key advantage for early-stage biological assays where DMSO content must be minimized.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 6809, Phthalimide. Water Solubility. View Source
